molecular formula C10H11ClO2 B1299773 4-Isopropoxybenzoyl chloride CAS No. 36823-82-2

4-Isopropoxybenzoyl chloride

Cat. No. B1299773
CAS RN: 36823-82-2
M. Wt: 198.64 g/mol
InChI Key: USRKDQLKRQMYKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-isopropoxybenzoyl chloride can be complex, involving multiple steps and specific reagents. For instance, the synthesis of 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles involves the reaction of substituted cyclohex-2-enones with hydroxylamine hydrochloride, followed by a reaction with unsaturated compounds in the presence of N-chlorosuccinimide and triethylamine . Similarly, the synthesis of polybenzothiazoles from aromatic dicarboxylic acid chlorides, which are structurally related to benzoyl chlorides, is performed through a two-step method involving solution polycondensation and thermal cyclization . These methods highlight the importance of careful selection of reagents and conditions in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds like 4-isopropoxybenzoyl chloride is crucial for their reactivity and properties. The papers discuss the synthesis of compounds with specific structural features, such as the regiospecific synthesis of a crown ether derivative and the synthesis of an azoxybenzene derivative with a trans-configuration . These structural analyses are essential for understanding the behavior of these molecules in subsequent chemical reactions and for the design of new compounds with desired properties.

Chemical Reactions Analysis

The chemical reactivity of compounds with isopropoxy groups or similar substituents is a key area of interest. The papers provided do not directly discuss reactions of 4-isopropoxybenzoyl chloride, but they do provide insights into the types of reactions that such compounds might undergo. For example, the synthesis of isoxazole derivatives and the conversion of a crown ether diol to a pyridyl cryptand involve specific chemical transformations that are indicative of the reactivity of the functional groups present in these molecules. These reactions are important for the development of new materials and for the understanding of reaction mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 4-isopropoxybenzoyl chloride are determined by their molecular structure. The papers describe the mesomorphic properties of liquid crystalline compounds , the inherent viscosities of aromatic polyamides , and the strong complexation abilities of a pyridyl cryptand . These properties are influenced by the presence of specific functional groups and the overall molecular architecture. Understanding these properties is essential for the application of these compounds in various fields, such as materials science and supramolecular chemistry.

Scientific Research Applications

Analytical Chemistry and Biosynthesis

A study by Higashi et al. (2006) demonstrated the use of derivatization agents, including benzoyl chlorides, in liquid chromatography–mass spectrometry for estrogen detection in biological fluids. This method improved detection sensitivity significantly (Higashi et al., 2006). Additionally, the role of benzoyl chlorides in solvolysis reactions was explored by Fernández et al. (2003), which contributes to our understanding of chemical behavior in microemulsions, a crucial aspect in various chemical synthesis processes (Fernández et al., 2003).

Biotechnological and Pharmaceutical Applications

Wang et al. (2018) reviewed the utilization of hydroxybenzoic acids, including derivatives like 4-isopropoxybenzoyl chloride, in producing value-added bioproducts with applications in food, cosmetics, and pharmaceuticals. Their research emphasizes the versatile nature of these compounds as intermediates in synthesizing various industrially important products (Wang et al., 2018).

Material Science and Engineering

In material science, Bacchi et al. (2012) explored the use of similar compounds for creating responsive organometallic crystalline materials. These materials have potential applications in various fields like electronics and nanotechnology due to their unique properties (Bacchi et al., 2012). Similarly, Cao et al. (2013) developed a method for analyzing parabens, esters of hydroxybenzoic acids, in food using high-performance liquid chromatography. This method is crucial for ensuring food safety and quality control (Cao et al., 2013).

Environmental and Pollution Studies

Das et al. (2021) discussed using molecularly imprinted polymers synthesized with ionic liquids for removing environmental contaminants. Their work is significant in addressing pollution and ecosystem damage caused by emerging contaminants like parabens (Das et al., 2021).

properties

IUPAC Name

4-propan-2-yloxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRKDQLKRQMYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190292
Record name 4-Isopropoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxybenzoyl chloride

CAS RN

36823-82-2
Record name 4-(1-Methylethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36823-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropoxybenzoyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isopropoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropoxybenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ISOPROPOXYBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T7FP3MOM3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A sample vial was filled with 2 g of isopropoxy benzoyl chloride and SnCl4 was injected. The mixture was homogenized and then kept at the reaction temperature chosen. After the reaction 50 mg of the solidified red-brown reaction mixture was hydrolyzed in 1 ml of a mixture of CD3OD/D2O/NaOD (12:3:1, weight ratios) (2 hours, 60° C.) and the degree of polymerization (dp) was determined by NMR end-group analysis.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solidified red-brown reaction mixture
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
CD3OD D2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
J Skidmore, J Heer, CN Johnson… - Journal of Medicinal …, 2014 - ACS Publications
… This was converted to the amidoxime 40 as before, and reaction with 3-chloro-4-isopropoxybenzoyl chloride followed by heating in DMF gave the oxadiazole intermediate, which was …
Number of citations: 20 pubs.acs.org
OPJ van Linden, M Wijtmans, L Roumen… - The Journal of …, 2012 - ACS Publications
… Synthesized from 4-isopropoxybenzoyl chloride (2.08 g, 26.8 mmol) according to General Method A. Yield 683 mg (2.62 mmol, 25%) of the title compound as white crystals: mp 105.1–…
Number of citations: 11 pubs.acs.org
RM Harris, BI Andrews, S Clark… - … Process Research & …, 2013 - ACS Publications
A fit for purpose approach has been adopted in order to develop a robust, scalable route to the S1P 1 receptor agonist, GSK2263167. The key steps include a Robinson ring annulation …
Number of citations: 19 pubs.acs.org
J Kaur, M Soto-Velasquez, Z Ding… - European journal of …, 2019 - Elsevier
Adenylyl cyclases type 1 (AC1) and 8 (AC8) are group 1 transmembrane adenylyl cyclases (AC) that are stimulated by Ca 2+ /calmodulin. Studies have shown that mice depleted of …
Number of citations: 26 www.sciencedirect.com
A Fomovska, Q Huang, K El Bissati… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… Similar to the synthesis of QQ-437, a mixture of salicylamide (3 mmol) and 4-isopropoxybenzoyl chloride (3 mmol) in 6 ml pyridine was refluxed for 1 h. Chg-1-43 (628 mg, 70%) was …
Number of citations: 32 journals.asm.org
F Marighetti, K Steggemann, M Hanl… - ChemMedChem, 2013 - Wiley Online Library
… According to method A, 4-isopropoxybenzoic acid (98 mg, 0.4 mmol) was reacted to 4-isopropoxybenzoyl chloride and then, according to method B, with compound 3 h (154 mg, 0.6 …
CW Roberts, SP Muench, R Mcleod - 2012 - Citeseer
… Similar to the synthesis of QQ-437, a mixture of salicylamide (3 mmol) and 4-isopropoxybenzoyl chloride (3 mmol) in 6 ml pyridine was refluxed for 1 h. Chg-1-43 (628 mg, 70%) was …
Number of citations: 2 citeseerx.ist.psu.edu
SP Muench, R Mcleod - 2012 - academia.edu
… Similar to the synthesis of QQ-437, a mixture of salicylamide (3 mmol) and 4-isopropoxybenzoyl chloride (3 mmol) in 6 ml pyridine was refluxed for 1 h. Chg-1-43 (628 mg, 70%) was …
Number of citations: 0 www.academia.edu
R McLeod, SP Muench, DW Rice, AP Kozikowski… - 2012 - academia.edu
… Similar to the synthesis of QQ-437, a mixture of salicylamide (3 mmol) and 4-isopropoxybenzoyl chloride (3 mmol) in 6 ml pyridine was refluxed for 1 h. Chg-1-43 (628 mg, 70%) was …
Number of citations: 2 www.academia.edu
L Molyneux - 2014 - theses.ncl.ac.uk
Mitogen-activated protein kinases (MAPKs) play an essential role in the transduction of extracellular signals to cytoplasmic and nuclear effectors. MAP kinase kinases (MEKs/MAPKKs) …
Number of citations: 2 theses.ncl.ac.uk

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